Nonadecafluorononan-1-ol

Description

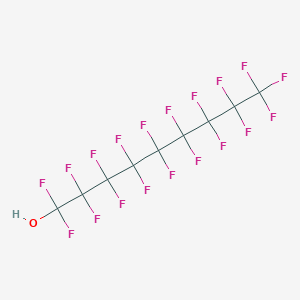

Nonadecafluorononan-1-ol (C₉H₅F₁₉O) is a highly fluorinated alcohol belonging to the per- and polyfluoroalkyl substances (PFAS) family. Its structure features 19 fluorine atoms attached to a nine-carbon chain, with a hydroxyl (-OH) group at the terminal position. This compound exhibits unique properties due to its strong carbon-fluorine bonds, including high thermal stability, chemical resistance, and extreme hydrophobicity. Such characteristics make it valuable in industrial applications such as surfactants, coatings, and firefighting foams.

Properties

CAS No. |

85758-72-1 |

|---|---|

Molecular Formula |

C9HF19O |

Molecular Weight |

486.07 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononan-1-ol |

InChI |

InChI=1S/C9HF19O/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29/h29H |

InChI Key |

BJQAZYVRQDZLHN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecafluorononan-1-ol can be synthesized through several methods, including:

Electrochemical Fluorination: This method involves the electrochemical fluorination of nonan-1-ol in the presence of hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms.

Direct Fluorination: Another approach is the direct fluorination of nonan-1-ol using elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination. This method is preferred due to its efficiency and ability to produce high-purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Substitution: Various perfluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Nonadecafluorononan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Explored for its use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers.

Mechanism of Action

The mechanism of action of nonadecafluorononan-1-ol is primarily related to its ability to interact with biological membranes and proteins. The extensive fluorination enhances its hydrophobicity, allowing it to integrate into lipid bilayers and alter membrane properties. Additionally, the compound can interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Fluorinated Alcohols with Varying Chain Lengths

1H,1H-Perfluoro-1-decanol (C₁₀H₅F₁₉O)

- Molecular Weight : 500.10 g/mol

- Structure : CF₃(CF₂)₈CH₂OH

- Properties :

- Melting Point: 83–90°C

- Boiling Point: 95°C at 20 mmHg

- Applications: Used in hydrophobic coatings and fluorosurfactants.

- Safety : Classified with hazards H301 (toxic if swallowed) and H314 (causes severe skin burns) .

1H,1H-Perfluoroundecan-1-ol (C₁₁H₃F₂₁O)

- Molecular Weight : 550.10 g/mol

- Structure : CF₃(CF₂)₉CH₂OH

- Properties :

- Density: 1.7–1.8 g/cm³

- Applications: Specialized in electronics and water-repellent textiles.

- Safety : Requires stringent handling due to PFAS-related environmental regulations .

Nonadecafluorononan-1-ol (C₉H₅F₁₉O)

- Molecular Weight : 472.10 g/mol (estimated)

- Structure : CF₃(CF₂)₇CH₂OH (hypothetical)

- Properties :

- Expected lower melting/boiling points compared to longer-chain analogs.

- Intermediate hydrophobicity between C₁₀ and C₁₁ derivatives.

- Applications : Likely used in niche industrial processes requiring shorter PFAS chains .

Table 1: Fluorinated Alcohols Comparison

| Compound | Formula | F Atoms | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 1H,1H-Perfluoro-1-decanol | C₁₀H₅F₁₉O | 19 | 500.10 | Coatings, surfactants |

| This compound | C₉H₅F₁₉O | 19 | 472.10 (est.) | Industrial intermediates |

| 1H,1H-Perfluoroundecan-1-ol | C₁₁H₃F₂₁O | 21 | 550.10 | Electronics, textiles |

Partially Fluorinated Alcohols

1-Pentadecanol, 12,12,13,13,14,14,15,15,15-nonafluoro (C₁₅H₂₃F₉O)

- Molecular Weight : 390.33 g/mol

- Structure : C₄F₉(CH₂)₁₁OH

- Properties :

- Combines a perfluorobutyl segment with a hydrocarbon chain.

- Lower fluorine content (9 F atoms) reduces hydrophobicity compared to fully fluorinated analogs.

- Applications : Research applications in pharmaceuticals and agrochemicals due to balanced polarity .

Key Difference: Partial fluorination offers a compromise between reactivity and stability, unlike the extreme inertness of fully fluorinated alcohols like this compound .

Non-Fluorinated Long-Chain Alcohols

Nonadecanol (C₁₉H₄₀O)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.